N-Acetyl-D-tyrosine

Description

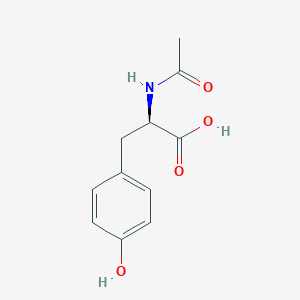

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173450 | |

| Record name | N-Acetyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-32-0 | |

| Record name | N-Acetyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9BXD0KPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-D-tyrosine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Acetyl-D-tyrosine. As the enantiomer of the more common N-Acetyl-L-tyrosine, this compound is of significant interest in chiral chemistry, drug development, and as a stereospecific building block. This document outlines key physicochemical data, detailed experimental protocols, and relevant biochemical context.

Core Chemical Properties and Structure

This compound is an acetylated derivative of the non-proteinogenic amino acid D-tyrosine. The acetylation of the primary amine group increases its stability and modifies its solubility profile. The core structure consists of a central chiral carbon (alpha-carbon) with the (R)-configuration, bonded to an acetylamino group, a carboxylic acid group, a methylene group, and a 4-hydroxybenzyl (phenol) side chain.

Physicochemical Properties

The quantitative properties of this compound are summarized below. It is important to note that while many physical properties are identical to its L-enantiomer, the optical rotation is equal in magnitude but opposite in direction.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 19764-32-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | White to cream crystalline powder or crystals | [2] |

| Melting Point | 149-155 °C (data for L-isomer) | [2][3] |

| Solubility in Water | 25 mg/mL (data for L-isomer) | [4][5] |

| Solubility in Ethanol | Soluble (25 mg/mL) (data for L-isomer) | [4][5] |

| Specific Optical Rotation | Inferred as -47° to -49° (c=1 in water) | [2] |

Note: The specific optical rotation for the D-isomer is inferred to be the negative value of the experimentally determined range for the L-isomer (+47° to +49°).

Structural Identifiers

| Identifier Type | Value | Reference(s) |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | [1] |

| InChIKey | CAHKINHBCWCHCF-SNVBAGLBSA-N | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Chemical Synthesis via Acetylation of D-Tyrosine

This protocol describes the N-acetylation of D-tyrosine using acetic anhydride under alkaline conditions. This method is adapted from established procedures for the L-isomer.[6]

Materials:

-

D-Tyrosine

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Dissolution: In a suitable reaction vessel, disperse D-tyrosine in deionized water. With vigorous stirring, slowly add 30% NaOH solution dropwise until the D-tyrosine is completely dissolved, achieving a pH of approximately 11-12.

-

Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining the temperature, slowly add 1.05 molar equivalents of acetic anhydride dropwise. Simultaneously, add 30% NaOH solution as needed to maintain the pH of the reaction mixture between 8 and 10.

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for 20-30 minutes at room temperature. This step helps to hydrolyze any O-acetylated byproducts.

-

Precipitation: Slowly acidify the reaction mixture with concentrated HCl while stirring. This compound will precipitate as the pH approaches its isoelectric point (pH ~1.7).

-

Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

References

- 1. This compound | C11H13NO4 | CID 853750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-tyrosine, 99% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-tyrosine (HMDB0000866) [hmdb.ca]

- 4. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Biological Significance of N-Acetylated D-Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-acetylated D-amino acids (NADAs) represent a unique class of molecules at the intersection of stereochemistry and metabolism. Historically viewed as metabolic byproducts or detoxification agents, emerging research has unveiled their significant and diverse biological roles, ranging from neurotransmission and metabolic regulation to potential therapeutic interventions in a variety of diseases. This in-depth technical guide provides a comprehensive overview of the core biological significance of NADAs, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for their analysis, and visualizes the complex pathways in which they participate.

Introduction

D-amino acids, once considered anomalies in the L-amino acid-dominated biological landscape, are now recognized as crucial players in prokaryotic and eukaryotic physiology. The N-acetylation of these D-amino acids adds another layer of complexity and functional diversity. This guide will explore the enzymatic machinery governing the synthesis, racemization, and degradation of NADAs, delve into the specific functions of prominent members of this molecular class, and provide practical methodologies for their study. A deeper understanding of NADAs is poised to unlock novel diagnostic and therapeutic avenues in neuroscience, metabolic disorders, and beyond.

Metabolism of N-Acetylated D-Amino Acids

The cellular concentration and activity of NADAs are tightly regulated by a trio of key enzyme classes: D-amino acid N-acetyltransferases (DNTs) for their synthesis, N-acylamino acid racemases (NAAARs) for the interconversion between D- and L-isomers, and D-aminoacylases for their degradation.

Synthesis: D-Amino Acid N-Acetyltransferase (DNT)

The primary route for the synthesis of NADAs is through the action of D-amino acid N-acetyltransferases (EC 2.3.1.36). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid.[1]

Reaction: Acetyl-CoA + a D-amino acid ⇌ CoA + an N-acetyl-D-amino acid

A well-characterized example is the D-amino acid N-acetyltransferase from Saccharomyces cerevisiae, encoded by the HPA3 gene.[2] This enzyme exhibits broad substrate specificity, acting on a wide range of D-amino acids, and is believed to play a role in the detoxification of D-amino acids.[2] The kinetic mechanism of Hpa3p follows an ordered bi-bi reaction, where acetyl-CoA binds first, and CoA is the last product to be released.[2]

Racemization: N-Acylamino Acid Racemase (NAAAR)

N-acylamino acid racemases (EC 5.1.1.10) are enzymes that catalyze the stereoinversion of N-acetylated amino acids, facilitating the interconversion between N-acetyl-D-amino acids and their corresponding L-enantiomers.[3][4] This enzymatic activity is of significant industrial interest for the production of enantiomerically pure amino acids.[3][5]

Reaction: N-acetyl-D-amino acid ⇌ N-acetyl-L-amino acid

The NAAAR from the bacterium Deinococcus radiodurans has been structurally and kinetically characterized.[3] It functions as a homooctamer and contains a catalytic framework that facilitates the 1,1-proton exchange at the α-carbon of N-acylamino acids.[3]

Degradation: D-Aminoacylase

D-aminoacylases (EC 3.5.1.81), also known as N-acyl-D-amino acid deacylases, catalyze the hydrolysis of N-acetyl-D-amino acids to yield a D-amino acid and acetate. This represents a key catabolic pathway for NADAs.

Reaction: N-acetyl-D-amino acid + H₂O → D-amino acid + Acetate

These enzymes are utilized in industrial applications, often in tandem with racemases, for the kinetic resolution of racemic N-acetyl-amino acids to produce pure D-amino acids.

Below is a DOT script visualizing the central metabolic pathways of N-acetylated D-amino acids.

Biological Roles of Specific N-Acetylated D-Amino Acids

While research into the specific functions of individual NADAs is ongoing, several key molecules have emerged with significant biological activities.

N-Acetyl-D-Leucine in Neurological Disorders

N-acetyl-leucine, particularly as a racemic mixture (N-acetyl-DL-leucine), has been used for the treatment of ataxia.[6] The therapeutic effect is primarily attributed to the L-enantiomer, N-acetyl-L-leucine, which appears to act as a pro-drug for L-leucine and has a unique transport mechanism into the brain via the monocarboxylate transporter.[7][8] However, the pharmacokinetics of the D-enantiomer, N-acetyl-D-leucine, differ significantly, suggesting distinct biological handling.[9]

The proposed mechanism of action for N-acetyl-L-leucine involves the enhancement of cerebral glucose metabolism, particularly in the cerebellum, which may help restore neuronal function in ataxic conditions.[7][10][11] It is also suggested to modulate cellular pH by facilitating lactate efflux and to regulate autophagy by inhibiting the mTORC1 pathway.[10] In models of Parkinson's disease, N-acetyl-L-leucine has been shown to reduce levels of pathological pS129-alpha-synuclein and upregulate lysosomal, mitochondrial, and synaptic proteins.

The following diagram illustrates the proposed mechanism of action for N-acetyl-leucine in neurons.

N-Acetyl-D-Tryptophan

N-acetyl-tryptophan exists in both D- and L-enantiomeric forms, with studies indicating distinct biological activities. While N-acetyl-L-tryptophan has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting mitochondrial cytochrome c release, the D-enantiomer, N-acetyl-D-tryptophan, shows no such protective effect.[12] N-acetyl-D-tryptophan is considered a secondary metabolite and has been identified in the blood.[13] Its potential applications are being explored in pharmaceutical development.

Other N-Acetylated D-Amino Acids

-

N-Acetyl-D-Alanine: This molecule is a metabolite found in Saccharomyces cerevisiae and is used as a substrate to characterize D-aminoacylases.[14][15]

-

N-Acetyl-D-Methionine: The racemic N-acetyl-DL-methionine is used as a dietary supplement and pharmaceutical ingredient, serving as a source of methionine and exhibiting antioxidant properties.[16] Endogenous N-acetyl-methionine has been detected in human and mouse brain tissue, suggesting a potential physiological role.[17][18]

-

N-Acetyl-D-Phenylalanine: This is a derivative of D-phenylalanine and has been reported in various organisms.[19][20] N-acetyl-L-phenylalanine is found in the blood and urine of individuals with phenylketonuria, suggesting a role in detoxification.[9]

Quantitative Data

The quantification of NADAs in biological matrices is essential for understanding their physiological and pathological roles. The following tables summarize available quantitative data.

Table 1: Pharmacokinetic Parameters of N-Acetyl-D-Leucine in Mice

| Parameter | Value | Conditions | Reference |

| Limit of Detection (LOD) | 10 ng/mL | Mouse Plasma | [9] |

| Limit of Quantification (LOQ) | 25 ng/mL | Mouse Plasma | [9] |

Data derived from studies on the pharmacokinetics of N-acetyl-DL-leucine enantiomers.

Table 2: Enzyme Kinetic Parameters for N-Acylamino Acid Racemase (NAAAR)

| Substrate | Km (mM) | Enzyme Source | Reference |

| N-acetyl-D-methionine | 24.8 | Deinococcus radiodurans | [3] |

| N-acetyl-L-methionine | 12.3 | Deinococcus radiodurans | [3] |

Experimental Protocols

Accurate analysis of NADAs requires robust and sensitive analytical methods capable of chiral separation. Below are detailed protocols for the analysis of NADAs in biological samples using LC-MS/MS and GC-MS.

Protocol 1: Chiral LC-MS/MS Quantification of N-Acetyl-D-Leucine in Plasma

This protocol is adapted from methodologies for the quantification of N-acetyl-leucine enantiomers in plasma and is suitable for pharmacokinetic studies.[12]

1. Sample Preparation:

- To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled N-acetyl-D-leucine).

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A chiral stationary phase column suitable for the separation of N-acetyl-amino acid enantiomers (e.g., a polysaccharide-based chiral column).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Develop a suitable gradient to achieve separation of the enantiomers. For example, start with a low percentage of mobile phase B, and gradually increase to elute the analytes.

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 25 - 40°C.

- Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the specific precursor-to-product ion transitions for N-acetyl-D-leucine and the internal standard. This will require optimization.

The following diagram outlines the experimental workflow for this protocol.

Protocol 2: GC-MS Analysis of N-Acetylated Amino Acids in Microbial Samples

This protocol describes a general approach for the analysis of N-acetylated amino acids in microbial cultures, which often requires derivatization to increase volatility.[2][21]

1. Sample Preparation:

- Centrifuge the microbial culture to pellet the cells.

- Collect the supernatant (for extracellular metabolites) or lyse the cells (for intracellular metabolites).

- Perform a liquid-liquid extraction to isolate the acidic metabolites, including NADAs.

- Evaporate the organic phase to dryness.

2. Derivatization:

- To the dried extract, add a derivatization reagent to convert the N-acetylated amino acids into volatile esters. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

- Alternatively, a two-step derivatization involving esterification followed by acylation can be used.[5]

- Esterification: Add acidified methanol and heat to form methyl esters.

- Acylation: After removing the methanol, add an acylation reagent like pentafluoropropionic anhydride (PFPA) to derivatize the amino group.[22]

- Incubate the reaction mixture at an elevated temperature (e.g., 60-100°C) for the time specified by the derivatization reagent manufacturer.

3. GC-MS Conditions:

- GC System: A gas chromatograph equipped with a suitable capillary column.

- Column: A chiral capillary column (e.g., Chirasil-Val) is necessary for the separation of D- and L-enantiomers.[23]

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: Develop a temperature gradient to separate the derivatized analytes. For example, start at a low temperature and ramp up to a high temperature.

- Injection Mode: Splitless injection.

- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

- Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for identification.

N-Acetylated D-Amino Acids in the Gut Microbiome

The gut microbiota is a rich source of D-amino acids, which play roles in bacterial cell wall synthesis, biofilm regulation, and inter-species communication.[15][24][25] The production and metabolism of NADAs by the gut microbiome are less understood but represent a promising area of research. These molecules may act as signaling molecules within the gut ecosystem and between the microbiota and the host.[26] For instance, D-amino acids produced by gut bacteria can influence the host's innate immune response.[27] The N-acetylation of these D-amino acids could modulate their stability, transport, and biological activity, thereby influencing gut homeostasis and potentially impacting host health and disease.[28]

N-Acetylated D-Amino Acids as Biomarkers

The altered metabolism of amino acids is associated with numerous diseases, including neurodegenerative disorders.[13][29] N-acetylaspartate (NAA), an L-amino acid derivative, is a well-established biomarker for neuronal health, and its levels are often measured in the brain and cerebrospinal fluid (CSF) to monitor neurological diseases.[8] Given the emerging roles of NADAs in the central nervous system and other tissues, they hold potential as novel biomarkers for various pathological conditions. For example, the presence of specific NADAs in urine has been linked to inborn errors of metabolism, such as aminoacylase I deficiency.[2] Further research into the concentration of NADAs in easily accessible biological fluids like plasma and CSF in different disease states is warranted.[30][31][32][33]

Conclusion and Future Directions

The field of N-acetylated D-amino acids is rapidly evolving, moving beyond their initial perception as metabolic curiosities to being recognized as key players in a variety of biological processes. Their roles in neurological function, detoxification, and microbial signaling highlight their potential as targets for drug development and as diagnostic biomarkers. Future research should focus on:

-

Expanding the NADA repertoire: Identifying and characterizing the biological functions of a wider range of NADAs.

-

Quantitative profiling: Establishing comprehensive quantitative data on NADA levels in various tissues and biofluids in health and disease.

-

Elucidating mechanisms of action: Detailing the specific signaling pathways and molecular targets through which NADAs exert their effects.

-

Therapeutic development: Designing and testing NADA-based therapeutics for neurological and metabolic disorders.

The continued exploration of the biological significance of N-acetylated D-amino acids promises to yield valuable insights and innovative solutions for human health.

References

- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 10. nbinno.com [nbinno.com]

- 11. nnpdf.org [nnpdf.org]

- 12. benchchem.com [benchchem.com]

- 13. The role of amino acid metabolism in neurodegenerative diseases [accscience.com]

- 14. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 16. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 17. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]

- 22. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

- 26. Promising role of D-amino acids in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Amino acid profiling as a method of discovering biomarkers for diagnosis of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [Amino acids in cerebrospinal fluid and plasma: its usefulness in the study of neuropaediatric diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Comprehensive Analysis and Comparison of Amino Acid Levels in Cerebrospinal Fluid and Plasma of Children with Leukemia by the LC-MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Amino Acids Quantitative by LC-MS/MS, CSF | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 33. Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-D-tyrosine: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tyrosine, the D-enantiomer of the more commonly studied N-Acetyl-L-tyrosine (NALT), represents a niche but significant area of biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound. While the body of literature specifically focused on the D-isomer is less extensive than that for its L-counterpart, this paper collates the available data, presents detailed experimental protocols for synthesis and analysis, and utilizes visualizations to elucidate key concepts. The guide also draws comparisons with N-Acetyl-L-tyrosine to provide a comprehensive understanding of this class of acetylated amino acids.

Introduction: The Emergence of Acetylated Amino Acids

The story of this compound is intrinsically linked to the history of its parent compound, L-tyrosine, and the subsequent development of acetylated amino acids. L-tyrosine was first isolated from casein in cheese in 1846 by the German chemist Justus von Liebig, its name derived from the Greek word "tyros" for cheese.[1][2] L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][4]

In the mid-20th century, researchers began to explore chemical modifications of amino acids to enhance their physical and chemical properties for various applications.[3] A primary motivation for the development of N-acetylated amino acids was to improve the poor water solubility of their parent compounds.[3] The acetylation of the amino group in L-tyrosine to form N-Acetyl-L-tyrosine (NALT) significantly increases its water solubility, making it a more suitable candidate for use in parenteral nutrition solutions.[3][5] While the L-form has been the subject of extensive research, the D-enantiomer, this compound, has also been synthesized and studied, albeit to a lesser extent.

Discovery and History of this compound

Specific historical accounts detailing the first discovery and synthesis of this compound are scarce in the scientific literature. Its history is largely intertwined with the broader exploration of D-amino acids and the methods developed for the synthesis and separation of chiral compounds. The synthesis of N-acetylated amino acids, including the racemic mixture of N-Acetyl-DL-tyrosine, became a common practice in organic chemistry. The subsequent resolution of these racemic mixtures into their constituent D- and L-enantiomers was a critical step for studying their distinct biological activities.

One of the primary methods for obtaining this compound has been through the enzymatic resolution of N-Acetyl-DL-tyrosine. This process involves the use of enzymes that selectively act on one enantiomer, allowing for the separation of the other. For instance, a patented method describes the preparation of D-tyrosine through the acylation of DL-tyrosine to produce N-acetyl-DL-tyrosine, followed by the use of a D-acylating hydrolase to selectively deacylate the this compound, enabling its separation from the unreacted N-Acetyl-L-tyrosine.[6] This indicates that the synthesis of this compound was often a means to an end—the production of D-tyrosine—rather than a primary research objective itself.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While extensive data is available for the L-enantiomer, key properties for the D-form have been reported.

| Property | This compound | N-Acetyl-L-tyrosine | L-Tyrosine |

| Molecular Formula | C₁₁H₁₃NO₄[7] | C₁₁H₁₃NO₄[3][5] | C₉H₁₁NO₃[3] |

| Molecular Weight | 223.22 g/mol [7] | 223.23 g/mol [5] | 181.19 g/mol [3] |

| Appearance | White crystalline powder | White crystalline powder[5][] | White solid |

| Melting Point | Not specified | 149-152 °C[5][9] | >300 °C (decomposes) |

| Water Solubility | Not specified | 25 mg/mL[5][9] | 0.45 mg/mL |

| Specific Rotation [α]²⁰D | Not specified | +46.5 to +49.0°[10] | -10.6° |

| pKa | Not specified | 3.15 (Predicted)[5] | 2.20, 9.11, 10.07 |

| LogP | -0.2 (Predicted)[7] | 0.04[11] | 0.26 |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the acetylation of D-tyrosine or the acetylation of DL-tyrosine followed by chiral resolution.

Chemical Synthesis of N-Acetyl-DL-tyrosine

A common method for preparing the racemic mixture involves the acetylation of DL-tyrosine using acetic anhydride in an alkaline solution.

Experimental Protocol:

-

Dissolution: Suspend DL-tyrosine in deionized water.

-

Basification: Slowly add a 30% (w/v) sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the DL-tyrosine is completely dissolved, achieving an alkaline pH.[12]

-

Acetylation: Cool the solution in an ice bath. While maintaining a low temperature, slowly add acetic anhydride (typically 1.05 molar equivalents) dropwise. Simultaneously, add 30% NaOH solution to maintain the pH of the reaction mixture between 8 and 10.[12]

-

Acidification: After the addition of acetic anhydride is complete, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture with stirring to adjust the pH to approximately 1.5-2.2, causing the N-Acetyl-DL-tyrosine to precipitate.[12]

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent like acetone.[13]

Caption: Workflow for the chemical synthesis of N-Acetyl-DL-tyrosine.

Enzymatic Resolution of N-Acetyl-DL-tyrosine

To obtain the pure D-enantiomer, enzymatic resolution is a highly effective method. This process leverages the stereoselectivity of certain enzymes.

Experimental Protocol (Conceptual):

-

Dissolution: Dissolve the synthesized N-Acetyl-DL-tyrosine in a suitable buffer solution to a concentration of 0.5-1.0 mol/L. Adjust the pH to a range of 7-8.[6]

-

Enzymatic Reaction: Pass the N-acetyl-DL-tyrosine solution through an enzyme column containing an immobilized D-acylating hydrolase at a controlled temperature (e.g., 40-60 °C).[6] The enzyme will selectively hydrolyze the acetyl group from this compound, yielding D-tyrosine.

-

Separation: The resulting mixture contains D-tyrosine and unreacted N-Acetyl-L-tyrosine. These two compounds can be separated based on their different physicochemical properties (e.g., solubility, charge) using techniques like crystallization or chromatography.

-

Isolation of this compound (Alternative): If the goal is to isolate this compound, an enzyme that selectively hydrolyzes the L-enantiomer (an L-acylase) would be used. The unreacted this compound could then be separated from the resulting L-tyrosine.

Caption: Conceptual workflow for the enzymatic resolution of N-Acetyl-DL-tyrosine.

Analytical Methodologies

The analysis of this compound often involves chiral separation techniques to distinguish it from its L-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

Experimental Protocol (General):

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

-

HPLC System: Utilize an HPLC system equipped with a chiral stationary phase column.

-

Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffer.

-

Detection: Use a UV detector set at a wavelength where tyrosine absorbs (approximately 274 nm).[3]

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Capillary Electrophoresis (CE)

CE is another effective method for the chiral separation of amino acid derivatives.

Experimental Protocol (General):

-

Sample Preparation: Dissolve the sample in the background electrolyte.

-

CE System: Use a capillary electrophoresis system with a UV detector.

-

Capillary: A fused-silica capillary.

-

Background Electrolyte: The electrolyte solution will contain a chiral selector, such as a cyclodextrin derivative, which interacts differently with the D- and L-enantiomers, leading to their separation.

-

Detection: Monitor the separation using a UV detector.

Metabolic Pathways and Biological Activity

The metabolic fate and biological activity of this compound are not as well-documented as those of N-Acetyl-L-tyrosine. For the L-enantiomer, it is understood to be a prodrug of L-tyrosine, where it is deacetylated in the body, primarily in the kidneys, to release L-tyrosine.[3] This free L-tyrosine can then be utilized in various metabolic pathways, most notably the synthesis of catecholamine neurotransmitters.[3][4]

Caption: Metabolic conversion of N-Acetyl-L-tyrosine to key catecholamines.

The biological activity of this compound is an area of ongoing research. Some studies have suggested that in certain biological systems, the D- and L-enantiomers of N-acetyl-tyrosine may exhibit similar activities. For instance, one study on heat stress tolerance in armyworm larvae found that this compound elevated stress tolerance in a manner similar to N-acetyl-l-tyrosine, indicating no difference in activity between the two isomers in this specific context.[14]

It is also known that amino acid racemases exist that can interconvert N-acyl-L- and D-aromatic amino acids, which could potentially be a metabolic route for this compound.[15][16] Furthermore, this compound has been identified as a metabolite in Saccharomyces cerevisiae.[7]

Conclusion and Future Directions

This compound remains a less-explored counterpart to the well-studied N-Acetyl-L-tyrosine. Its history is closely tied to the development of methods for synthesizing and resolving racemic amino acid derivatives. While detailed information on its discovery is limited, its physicochemical properties and methods for its synthesis and analysis are established, primarily through the resolution of the DL-racemic mixture.

The biological significance of this compound is an area ripe for further investigation. Future research should focus on:

-

Elucidating the specific metabolic pathways of this compound in various organisms.

-

Conducting comprehensive studies on its biological activities and potential therapeutic applications, particularly in comparison to its L-enantiomer.

-

Developing and optimizing stereospecific synthesis routes for this compound to facilitate its study and potential commercial applications.

A deeper understanding of this compound will not only contribute to the fundamental knowledge of D-amino acid metabolism but may also unveil novel applications in drug development and biotechnology.

References

- 1. codeage.com [codeage.com]

- 2. nooroots.com [nooroots.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 7. This compound | C11H13NO4 | CID 853750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 10. ajiaminoscience.eu [ajiaminoscience.eu]

- 11. L-N-acetyl-Tyrosine | CAS#:2901-77-1 | Chemsrc [chemsrc.com]

- 12. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 13. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 14. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

N-Acetyl-D-Tyrosine: A Technical Examination of its Potential Physiological Effects

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tyrosine (NADT) is a derivative of the D-isomer of the amino acid tyrosine. While its L-isomer counterpart, N-Acetyl-L-tyrosine (NALT), has been the subject of considerable research as a potential cognitive enhancer and a more soluble form of L-tyrosine for parenteral nutrition, scientific literature on the physiological effects of NADT is sparse. This technical guide synthesizes the available, albeit limited, information on NADT and provides a comprehensive overview of the extensively studied N-Acetyl-L-tyrosine to offer a comparative context for researchers. This paper will delve into the potential metabolic pathways, physiological actions, and the existing experimental data, highlighting the significant gaps in our understanding of the D-isomer. The primary aim is to provide a foundational resource for scientists and drug development professionals interested in the pharmacology of acetylated amino acids.

Introduction

Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are fundamental for mood, cognition, and stress response regulation.[1][2] The utility of L-tyrosine in pharmaceutical applications, particularly in intravenous (IV) solutions, is limited by its poor water solubility.[2][3] This limitation led to the development of N-Acetyl-L-tyrosine (NALT), a more water-soluble derivative.[3][4][5]

While NALT has been extensively investigated, its D-isomer, this compound (NADT), remains largely uncharacterized. This guide will first address the limited direct research on NADT and then provide a detailed analysis of NALT as a proxy to understand the potential, though unconfirmed, physiological effects of NADT.

This compound (NADT): Current State of Research

Direct research on the physiological effects of this compound is exceptionally limited. The majority of studies on acetylated tyrosine focus on the L-isomer due to its direct relevance to the synthesis of biologically active L-tyrosine and subsequent catecholamines.

One study investigating heat stress tolerance in armyworm larvae found that this compound induced a similar thermotolerance to that of N-acetyl-l-tyrosine, suggesting no difference between the two enantiomeric isomers in this specific biological activity.[6] Additionally, some research has identified GNAT-related enzymes that can catalyze the formation of N-acetyl-D-aromatic amino acids, indicating that the metabolic machinery for the synthesis of such compounds exists in biological systems.[7]

However, comprehensive studies on the pharmacokinetics, pharmacodynamics, and physiological effects of NADT in mammals, particularly humans, are currently absent from the scientific literature. The remainder of this guide will focus on the well-documented physiological effects of N-Acetyl-L-tyrosine (NALT) to provide a framework for potential future research into NADT.

N-Acetyl-L-tyrosine (NALT): A Comprehensive Overview

N-Acetyl-L-tyrosine is a synthetically modified form of the amino acid L-tyrosine.[3] It is created by attaching an acetyl group to the amino group of L-tyrosine, a modification that significantly increases its water solubility.[4][8] NALT is marketed as a nootropic supplement and is also used in parenteral nutrition solutions.[2][9]

Pharmacokinetics and Bioavailability

The primary rationale for using NALT over L-tyrosine is its enhanced solubility, which is hypothesized to lead to better absorption and bioavailability.[10][11] However, the in-vivo conversion of NALT to L-tyrosine is a critical and reportedly inefficient step.[10]

Upon oral administration, NALT is thought to be absorbed and then undergo deacetylation, primarily in the kidneys and liver, to yield L-tyrosine.[1][3][10] This free L-tyrosine can then cross the blood-brain barrier to serve as a precursor for catecholamine synthesis.[10]

Despite its increased solubility, studies have consistently shown that oral administration of L-tyrosine leads to a more significant and reliable increase in plasma tyrosine levels compared to NALT.[5][10][12] Some research indicates that oral L-tyrosine can increase plasma tyrosine levels by 130-276%, whereas intravenous NALT administration resulted in only a 0-25% increase.[5][10][12] A significant portion of orally administered NALT is excreted unchanged in the urine, suggesting inefficient deacetylation.[10][13][14] One study in adults receiving parenteral nutrition containing NALT found that approximately 35% of the administered NALT was excreted unchanged in the urine.[15]

Table 1: Comparative Bioavailability of L-Tyrosine vs. N-Acetyl-L-tyrosine

| Compound | Administration Route | Change in Plasma Tyrosine Levels | Key Findings | Reference |

| L-Tyrosine | Oral (100mg/kg) | 130-276% increase | Substantially increases plasma tyrosine levels. | [5] |

| N-Acetyl-L-tyrosine | Intravenous | 0-25% increase | Inefficient conversion to L-tyrosine. | [10][12] |

| N-Acetyl-L-tyrosine | Parenteral Nutrition | ~35% excreted unchanged | Incomplete in-vivo conversion. | [15] |

Pharmacodynamics and Mechanism of Action

The intended mechanism of action for NALT is to serve as a prodrug for L-tyrosine.[10] Once converted, L-tyrosine participates in the catecholamine synthesis pathway. This two-step enzymatic process occurs primarily in catecholaminergic neurons.[4]

-

Hydroxylation: L-tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in dopamine synthesis.[1][4]

-

Decarboxylation: L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), which uses pyridoxal phosphate (Vitamin B6) as a cofactor.[4]

Dopamine can then be further converted into norepinephrine and epinephrine.[1][4] By providing a precursor to L-tyrosine, NALT is theorized to support the synthesis of these crucial neurotransmitters, particularly during periods of high demand, such as stress.[1][16]

Potential Physiological Effects

The physiological effects attributed to NALT are primarily linked to its role as a precursor to catecholamines.

Several studies suggest that L-tyrosine supplementation can help maintain cognitive function, particularly in stressful situations.[16][17] Research indicates potential improvements in working memory, cognitive flexibility, and attention when under acute stress, such as exposure to cold, sleep deprivation, or multitasking.[16][17][18] While NALT is often marketed for these same benefits, direct evidence for its efficacy is less robust, with most claims extrapolated from L-tyrosine research.[16][17]

During stressful periods, the demand for catecholamines increases, which can deplete their levels.[1][19] By providing a source of tyrosine, NALT may help sustain neurotransmitter production, potentially mitigating the cognitive decline associated with stress.[1][19]

Dopamine is a key neurotransmitter involved in mood, motivation, and reward pathways.[20] By potentially increasing dopamine synthesis, NALT is suggested to contribute to an improved mood and sense of well-being.[19]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are generalized methodologies for key experiments cited in the literature on acetylated tyrosine derivatives.

Pharmacokinetic Analysis of NALT in Humans

-

Study Design: A randomized, double-blind, placebo-controlled crossover study.

-

Participants: Healthy adult volunteers.

-

Intervention: Oral administration of a standardized dose of NALT, L-tyrosine, or a placebo.

-

Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 30, 60, 120, 240, and 480 minutes) post-ingestion. Urine samples are collected over a 24-hour period.

-

Analytical Method: Plasma and urine concentrations of NALT and L-tyrosine are quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3]

-

Outcome Measures: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and urinary excretion rates are calculated.

Assessment of Cognitive Function

-

Study Design: A double-blind, placebo-controlled trial.

-

Participants: Healthy adults subjected to a stressor (e.g., cognitive multitasking, sleep deprivation).

-

Intervention: Administration of NALT or a placebo prior to the stressor.

-

Cognitive Tasks: A battery of validated cognitive tests is administered, such as the N-back task for working memory, the Stroop test for cognitive flexibility, and the Psychomotor Vigilance Task for attention.[21]

-

Outcome Measures: Accuracy and reaction time on the cognitive tasks are measured and compared between the NALT and placebo groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion of N-Acetyl-L-tyrosine to catecholamines.

Caption: Generalized workflow for a clinical pharmacokinetic study of NALT.

Discussion and Future Directions

The existing body of scientific literature provides a compelling, though debated, narrative for the physiological effects of N-Acetyl-L-tyrosine. While its enhanced water solubility is a clear advantage for certain pharmaceutical formulations, its efficacy as an oral supplement for increasing systemic L-tyrosine levels is questionable due to inefficient in-vivo conversion.[2][3][10]

The most significant gap in the current research landscape is the near-complete absence of data on this compound. The single study suggesting similar effects to NALT in an invertebrate model is intriguing but provides no basis for extrapolation to human physiology.[6]

Future research should prioritize a systematic investigation of NADT, including:

-

Pharmacokinetic Profiling: Comprehensive studies in animal models and humans to determine the absorption, distribution, metabolism, and excretion of NADT.

-

Enzymatic Conversion: Identification and characterization of the enzymes responsible for the deacetylation of NADT.

-

Physiological Effects: Rigorous investigation into the potential cognitive, neurological, and metabolic effects of NADT administration.

-

Comparative Studies: Direct, head-to-head comparisons of the bioavailability and physiological effects of NADT, NALT, and their respective parent amino acids.

Conclusion

This compound remains an enigmatic compound with virtually no characterization of its physiological effects in mammals. In contrast, its L-isomer, N-Acetyl-L-tyrosine, has been studied more extensively, primarily as a more soluble precursor to L-tyrosine. However, the available evidence suggests that NALT is inefficiently converted to L-tyrosine in the body, challenging its purported superiority over L-tyrosine as an oral supplement. For researchers, scientists, and drug development professionals, the field of acetylated amino acids presents both challenges and opportunities. A thorough understanding of the distinct pharmacology of each stereoisomer is crucial for the development of effective therapeutic and supplemental interventions. The dearth of information on NADT represents a significant knowledge gap and a promising avenue for future research.

References

- 1. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. prbreaker.com [prbreaker.com]

- 6. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. mindlabpro.com [mindlabpro.com]

- 9. grokipedia.com [grokipedia.com]

- 10. benchchem.com [benchchem.com]

- 11. nootropicsdepot.com [nootropicsdepot.com]

- 12. prbreaker.com [prbreaker.com]

- 13. n-acetyltyrosine | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 14. examine.com [examine.com]

- 15. researchgate.net [researchgate.net]

- 16. caringsunshine.com [caringsunshine.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]

- 19. vaud.nl [vaud.nl]

- 20. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 21. benchchem.com [benchchem.com]

N-Acetyl-D-tyrosine as a Precursor for D-tyrosine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-tyrosine from its precursor, N-Acetyl-D-tyrosine. The guide details both enzymatic and chemical deacetylation methods, presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways. This document is intended to serve as a core resource for researchers and professionals involved in the synthesis and application of D-amino acids in drug development and other scientific disciplines.

Introduction

D-tyrosine is a non-canonical amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly peptide-based drugs. Its incorporation can enhance the metabolic stability of peptides by making them resistant to proteolysis. The synthesis of enantiomerically pure D-tyrosine is a critical step in the development of these therapeutics. One common and effective strategy is the enzymatic resolution of a racemic mixture of N-acetyl-DL-tyrosine, where a stereoselective enzyme hydrolyzes the N-acetyl group from the D-enantiomer, allowing for the separation of D-tyrosine. Chemical methods for deacetylation also exist, providing an alternative route to the desired product. This guide will explore both approaches in detail.

Enzymatic Synthesis of D-tyrosine

The enzymatic synthesis of D-tyrosine from this compound is typically achieved through the kinetic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase (also known as D-acylating hydrolase). This enzyme exhibits high stereospecificity, selectively catalyzing the deacetylation of the D-enantiomer to yield D-tyrosine, leaving the N-acetyl-L-tyrosine unreacted.

Signaling and Metabolic Pathways

The primary metabolic pathway for D-tyrosine in mammals involves its oxidative deamination by the enzyme D-amino acid oxidase (DAAO). This flavoenzyme converts D-tyrosine to p-hydroxyphenylpyruvate, which can then enter the catabolic pathway of L-tyrosine.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-tyrosine

This protocol is based on a patented method for the industrial production of D-tyrosine.[1]

Step 1: Preparation of N-acetyl-DL-tyrosine

-

Dissolve DL-tyrosine and acetic acid in deionized water.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture with stirring.

-

After the reaction, recover the unreacted acetic acid by distillation.

-

Cool the solution to induce crystallization of N-acetyl-DL-tyrosine.

-

Filter, wash, and dry the product. A typical yield for this step is around 95%.[1]

Step 2: Enzymatic Deacetylation

-

Prepare a 0.5-1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.

-

Adjust the pH of the solution to 7.0-8.0 with a suitable base (e.g., sodium hydroxide or ammonia water).[1]

-

Pass the solution through a column containing immobilized D-acylating hydrolase at a temperature of 40-60°C.[1] The reaction time is typically 5-8 hours.[1]

Step 3: Purification of D-tyrosine

-

Elute the reaction mixture from the column.

-

Add an adsorptive decolorizing agent, such as activated carbon, and heat to 80-90°C with stirring.[1]

-

Filter the hot solution to remove the decolorizing agent.

-

Concentrate the filtrate under vacuum.

-

Cool the concentrated solution to induce crystallization of D-tyrosine.

-

Separate the crystals by filtration or centrifugation and dry the product. The mother liquor, containing N-acetyl-L-tyrosine, can be collected for further processing.

Quantitative Data: Enzymatic Synthesis

| Parameter | Value | Reference |

| Starting Material | N-acetyl-DL-tyrosine | [1] |

| Enzyme | Immobilized D-acylating hydrolase | [1] |

| Substrate Concentration | 0.5 - 1.0 mol/L | [1] |

| Reaction Temperature | 40 - 60 °C | [1] |

| Reaction pH | 7.0 - 8.0 | [1] |

| Reaction Time | 5 - 8 hours | [1] |

| Enzyme Resolution Yield | 93.1 - 95.8 % | [1] |

| Overall Product Yield | 88.1 - 92.0 % | [1] |

| Optical Purity (ee) | > 99.5 % | [1] |

Note: The deacetylation of 400 mM N-acetyl-DL-tyrosine by immobilized D-aminoacylase from Rhodococcus armeniensis AM6.1 has been reported to reach 23.7% after 17 days, indicating significant variability between different enzymes and conditions.

Chemical Synthesis of D-tyrosine

Chemical synthesis of D-tyrosine from this compound involves the hydrolysis of the amide bond under acidic or basic conditions. This method is less specific than the enzymatic approach and may require harsher reaction conditions.

Experimental Workflow: Chemical Synthesis

Experimental Protocol: Acid Hydrolysis

The following is a general protocol for the acid hydrolysis of N-acetylated amino acids and can be adapted for this compound.

-

Suspend this compound in a solution of a strong acid, such as 6 M hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) to the isoelectric point of D-tyrosine (approximately pH 5.7) to induce precipitation.

-

Filter the precipitate, wash with cold water, and dry to obtain crude D-tyrosine.

-

Further purification can be achieved by recrystallization from hot water.

Experimental Protocol: Base Hydrolysis

The following is a general protocol for the base hydrolysis of N-acetylated amino acids.

-

Dissolve this compound in an aqueous solution of a strong base, such as 2 M sodium hydroxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Acidify the solution with a strong acid (e.g., hydrochloric acid) to the isoelectric point of D-tyrosine to precipitate the product.

-

Filter, wash, and dry the D-tyrosine.

-

Recrystallize from hot water for further purification.

Quantitative Data: Chemical Synthesis

Comparison of Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Specificity | High (Stereospecific) | Low (Non-specific) |

| Reaction Conditions | Mild (40-60°C, neutral pH) | Harsh (reflux, strong acid/base) |

| Yield | High (typically >88%) | Moderate to Low (variable) |

| Purity | High optical purity (>99.5% ee) | May require extensive purification |

| Environmental Impact | Generally lower | Can generate significant waste |

| Cost | Enzyme cost can be a factor | Reagents are generally inexpensive |

Analytical Methods

The analysis of this compound and D-tyrosine is crucial for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Analysis Workflow

Conclusion

The synthesis of D-tyrosine from this compound can be effectively achieved through both enzymatic and chemical methods. The enzymatic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase offers a highly efficient and specific route, yielding D-tyrosine with high purity and enantiomeric excess under mild reaction conditions. While chemical deacetylation provides a more traditional approach, it often requires harsher conditions and may result in lower yields and purity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations. For applications in drug development where high enantiomeric purity is paramount, the enzymatic method is generally the superior choice.

References

N-Acetyl-D-tyrosine Interaction with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction of N-Acetyl-D-tyrosine with biological membranes. Due to a notable scarcity of direct research on the D-enantiomer, this document synthesizes information on the more extensively studied N-Acetyl-L-tyrosine (NALT) and combines it with established principles of D-amino acid transport and the physicochemical effects of N-acetylation to build a predictive model for the behavior of this compound at the membrane interface. This guide covers the physicochemical properties, potential transport mechanisms, and effects on membrane structure. Detailed experimental protocols for future research and quantitative data for the L-enantiomer are provided to serve as a foundational resource for researchers in this area.

Introduction

N-acetylated amino acids are of significant interest in pharmacology and biotechnology due to their modified physicochemical properties compared to their parent amino acids. N-Acetyl-L-tyrosine (NALT) was developed to overcome the poor water solubility of L-tyrosine for applications such as parenteral nutrition and as a nootropic supplement.[1] The acetylation of the amino group is intended to increase solubility and potentially enhance passage across biological membranes like the blood-brain barrier.[2]

While the L-enantiomer is the biologically relevant precursor for catecholamine synthesis, the interaction of the D-enantiomer, this compound, with biological membranes is largely unexplored. Understanding these interactions is crucial for assessing its potential biological activities, metabolic fate, and applications in drug delivery. This guide aims to consolidate the available knowledge and provide a theoretical framework to stimulate further research.

Physicochemical Properties

The addition of an acetyl group to D-tyrosine alters its physical and chemical characteristics, which in turn influences its interaction with the lipid bilayer of cell membranes.

| Property | This compound | N-Acetyl-L-tyrosine | L-Tyrosine |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄[1] | C₉H₁₁NO₃[1] |

| Molecular Weight | 223.22 g/mol [3] | 223.22 g/mol [1] | 181.19 g/mol [1] |

| Water Solubility | Data not available | Soluble in water (25 mg/ml)[4] | Low water solubility |

| LogP (Predicted) | -0.2[3] | 0.04[4] | Data not available |

| Biological Significance | Metabolite in Saccharomyces cerevisiae[3] | Precursor for catecholamine synthesis; used in parenteral nutrition and as a nootropic.[1] | Building block for proteins; precursor for neurotransmitters, thyroid hormones, and melanin.[1] |

Interaction with Biological Membranes: A Hypothesized Model for this compound

Direct experimental data on the interaction of this compound with biological membranes is not currently available. However, a hypothetical model can be constructed based on the known behavior of N-Acetyl-L-tyrosine, the principles of D-amino acid transport, and the effects of N-acetylation.

Potential Transport Mechanisms

The transport of this compound across a cell membrane is likely to occur through a combination of passive diffusion and carrier-mediated transport, with the contribution of each being dependent on the specific cell type and its expressed transporters.

-

Passive Diffusion : The N-acetylation of tyrosine increases its lipophilicity, which may facilitate its passive diffusion across the lipid bilayer.[5][6] This process is driven by the concentration gradient of the molecule.[7]

-

Carrier-Mediated Transport : Mammalian cells possess a variety of amino acid transporters, some of which exhibit stereoselectivity.[8][9] The L-type amino acid transporter 1 (LAT1), a primary transporter for L-tyrosine, shows a higher affinity for L-amino acids over D-amino acids.[8] Conversely, other transporters like Alanine-Serine-Cysteine Transporter 2 (ASCT2) can transport D-amino acids such as D-serine.[8] It is plausible that this compound could be a substrate for ASCT2 or other, less-specific amino acid transporters.

The overall uptake of this compound is likely to be less efficient than its L-counterpart due to the stereoselectivity of major amino acid transporters like LAT1.

Metabolic Fate Post-Transport

For N-Acetyl-L-tyrosine to be biologically active as a tyrosine precursor, it must be deacetylated to L-tyrosine, a reaction thought to occur primarily in the kidneys.[1] The efficiency of this conversion is debated, with a significant portion of administered NALT being excreted unchanged.[10] It is hypothesized that this compound would undergo a similar deacetylation process, likely at a much slower rate due to the stereospecificity of enzymes.

Quantitative Data (N-Acetyl-L-tyrosine)

Direct quantitative data for this compound's interaction with membranes is unavailable. The following table summarizes key data for N-Acetyl-L-tyrosine, which can serve as a baseline for future comparative studies.

| Parameter | Value | Condition |

| Urinary Excretion (unchanged) | 8.3% - 16.8% of infused dose | Total parenteral nutrition in rats.[10] |

| Urinary Excretion (unchanged) | ~56% of infused amount | Intravenous infusion in humans over 4 hours. |

| Plasma Tyrosine Increase | Modest increase | Following NALT infusion in rats.[10] |

| Incorporation into Protein (as ¹⁴C-Tyr) | Observed | After infusion of N-acetyl-U-¹⁴C-L-tyrosine in rats.[10] |

Experimental Protocols

Investigating the interaction of this compound with biological membranes requires a multi-faceted approach using model systems and cell-based assays.

Liposome Permeability Assay

This protocol can be used to assess the passive diffusion of this compound across a lipid bilayer.

Materials:

-

Phospholipids (e.g., POPC, DPPC)

-

This compound

-

Fluorescent dye (e.g., calcein)

-

Buffer (e.g., HEPES, PBS)

-

Size-exclusion chromatography column

-

Fluorometer

Method:

-

Liposome Preparation:

-

Dissolve phospholipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer solution containing a high concentration of a self-quenching fluorescent dye (e.g., 50 mM calcein).

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

-

Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

-

-

Permeability Measurement:

-

Dilute the liposome suspension in an iso-osmotic buffer.

-

Add a known concentration of this compound to the external buffer.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye. The influx of this compound will cause an osmotic imbalance, leading to water influx, liposome swelling, and eventual lysis, resulting in dye de-quenching and an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the permeability of the membrane to this compound.

-

Cellular Uptake Assay

This protocol measures the accumulation of this compound in cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HEK293, Caco-2)

-

Radiolabeled this compound (e.g., ³H or ¹⁴C labeled) or a fluorescently tagged analog

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation counter or fluorescence plate reader

-

Protein assay kit

Method:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed uptake buffer.

-

Add the uptake buffer containing the labeled this compound to each well. For competition studies, co-incubate with known transporter substrates (e.g., L-tyrosine, D-serine).

-

Incubate for various time points at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

-

Lyse the cells with the lysis buffer.

-

-

Quantification:

-

For radiolabeled compounds, add a portion of the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

For fluorescently tagged compounds, measure the fluorescence of the cell lysate using a plate reader.

-

Normalize the uptake to the total protein content of each sample, determined by a protein assay.

-

Signaling Pathways

Currently, no signaling pathways are known to be directly regulated by the transport of N-acetylated amino acids. However, the expression and activity of amino acid transporters themselves can be regulated by various signaling cascades. For instance, the expression of the LAT1 transporter can be upregulated under hypoxic conditions through the action of the transcription factor HIF-2α. Future research may uncover if this compound or its metabolites can influence cellular signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. This compound | C11H13NO4 | CID 853750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acid Transport by Epithelial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of N-Acetyl-D-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo stability and metabolism of N-Acetyl-D-tyrosine. Given the limited direct research on the D-isomer, this guide synthesizes data on N-Acetyl-L-tyrosine (NALT) to provide a comparative context and draws inferences on the likely metabolic fate of this compound based on available enzymatic and stereochemical data.

Introduction: N-Acetylated Amino Acids as Prodrugs

N-acetylated amino acids are derivatives of amino acids designed to enhance specific physicochemical properties, most notably solubility.[1][2] N-Acetyl-L-tyrosine (NALT) was developed to overcome the poor water solubility of L-tyrosine, a precursor to critical catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[3][4] The primary application for NALT has been in parenteral nutrition, where high solubility is essential.[2][4]

The central premise of using an N-acetylated amino acid as a therapeutic or nutritional agent is its function as a prodrug.[1][4] For the compound to be biologically active, it must undergo deacetylation in the body to release the parent amino acid.[1][5] The efficiency of this in vivo conversion is a critical determinant of its bioavailability and overall utility.[1][3]

While the majority of research has focused on the L-isomer due to its direct role in mammalian protein synthesis and neurotransmitter production, the in vivo fate of the D-isomer is of significant interest, particularly in the context of drug design and understanding stereospecific metabolic pathways.

In Vivo Stability and Metabolism of N-Acetyl-L-tyrosine (NALT)

The in vivo behavior of NALT has been characterized by high water solubility but inefficient conversion to L-tyrosine, leading to low bioavailability of the parent amino acid.[3][4]

Absorption and Distribution

NALT's high water solubility makes it suitable for intravenous administration.[4] Following administration, it is distributed throughout the body. However, its primary metabolic challenge lies in the subsequent conversion to L-tyrosine.[1]

Metabolism: The Deacetylation Hurdle

The key metabolic step for NALT is deacetylation to yield L-tyrosine and acetic acid.[1] This process is primarily understood to occur in the kidneys and liver.[1][2] However, in vivo studies in humans have consistently demonstrated that this conversion is inefficient.[3] This enzymatic deacetylation appears to be a rate-limiting step in the bioavailability of L-tyrosine from NALT.

Excretion

A substantial portion of administered NALT is not metabolized and is instead excreted unchanged in the urine.[1][3] Studies in humans have shown that a significant percentage of intravenously administered NALT is eliminated without being converted to tyrosine.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from studies on NALT, which is crucial for understanding its metabolic profile.

| Parameter | N-Acetyl-L-tyrosine (Intravenous) | L-Tyrosine (Oral) | Reference |

| Increase in Plasma Tyrosine Levels | 0-25% | 130-276% | [1][8] |

| Urinary Excretion (Unchanged) | ~35-56% | Not applicable | [6][7] |

Table 1: Comparative Bioavailability of N-Acetyl-L-tyrosine and L-Tyrosine in Humans.

| Study Population | Dosage and Administration | Key Findings | Reference |

| 11 Healthy Volunteers | 5g of NALT as a 4-hour continuous intravenous infusion | Plasma tyrosine levels increased by only 25%. 56% of the infused NALT was excreted unchanged in the urine. | [6] |

| 13 Adult Patients on Parenteral Nutrition | Continuous infusion of Aminosyn II 15% (containing NALT) | Approximately 35% of administered NALT was excreted unchanged in the urine. | [7] |

| Adult Rats on Total Parenteral Nutrition | Continuous infusion | Daily urinary excretion of NALT was 11% of the infused amount, indicating more efficient utilization in rats compared to humans. | [9] |

Table 2: Summary of Key Findings from In Vivo Studies of N-Acetyl-L-tyrosine.

In Vivo Stability and Metabolism of this compound

Direct in vivo pharmacokinetic data for this compound is scarce in the scientific literature. However, based on enzymatic principles and limited studies, we can infer its likely metabolic fate.

Expected In Vivo Stability

Structurally, this compound is expected to have similar physicochemical stability to its L-isomer. The primary factor influencing its in vivo persistence, however, will be its susceptibility to enzymatic degradation. D-amino acid-containing peptides are known to be more resistant to common proteases, which could suggest a longer in vivo half-life for this compound compared to NALT if it were part of a larger peptide.[10][11]

Metabolism: Stereospecific Deacetylation

The key to the metabolism of this compound is the presence of enzymes capable of hydrolyzing the acetyl group from a D-amino acid. The existence of such enzymes is confirmed by a patent describing a process for producing D-tyrosine from N-acetyl-DL-tyrosine using a D-acylation hydrolase .[12] This enzyme demonstrates stereospecificity, selectively deacetylating the D-isomer.[12]

This suggests that if this compound is administered in vivo, its conversion to D-tyrosine is biochemically plausible, provided that such D-acylases are present and accessible in mammalian tissues.

Potential for Racemization

Some evidence suggests the existence of amino acid racemases that can interconvert N-acyl-L- and D-amino acids.[13] If such enzymatic activity exists in vivo for N-acetyltyrosine, it could lead to the conversion of this compound to N-Acetyl-L-tyrosine, which would then follow the metabolic pathway of the L-isomer. However, this remains speculative without direct in vivo evidence.

Biological Activity